N-(3-bromobenzyl)-beta-alanine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14/h1-3,6,12H,4-5,7H2,(H,13,14) |
InChI Key |
ANBMMXGIKOSDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCC(=O)O |
Origin of Product |
United States |
Contextualization Within N Substituted Beta Amino Acid Chemistry
N-(3-bromobenzyl)-beta-alanine belongs to the broader class of N-substituted beta-amino acids. These compounds are characterized by a substituent group attached to the nitrogen atom of the beta-alanine (B559535) backbone. The nature of this substituent can significantly influence the molecule's chemical and biological properties.
N-substituted beta-amino acids are of considerable interest to researchers for several reasons:
Structural Diversity: A wide array of substituents can be introduced at the nitrogen position, allowing for the creation of large and diverse chemical libraries for screening purposes.
Improved Pharmacokinetics: The N-substituent can be modified to enhance the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical aspect of drug development.
Enhanced Biological Activity: The substituent can interact with biological targets, such as enzymes and receptors, leading to specific physiological responses. researchgate.net
The synthesis of N-substituted beta-amino acids often involves the reaction of an amine with a suitable acrylic acid derivative. researchgate.net In the case of this compound, this would typically involve the reaction of 3-bromobenzylamine (B82478) with an acrylic acid equivalent. The presence of the bromine atom on the benzyl (B1604629) group provides a site for further chemical modification, allowing for the synthesis of even more complex molecules. This has been a strategy in the development of new antimicrobial agents. nih.gov
Overview of Beta Alanine Derivatives in Chemical Biology and Medicinal Chemistry
Beta-alanine (B559535) and its derivatives are important building blocks in the synthesis of a wide range of biologically active molecules. hilarispublisher.comresearchgate.net They are components of various natural products, including peptides and alkaloids, and have been shown to possess a variety of pharmacological properties. nih.govresearchgate.net
In chemical biology, beta-alanine derivatives are used as tools to study biological processes. ontosight.ai For example, they can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation. researchgate.netmdpi.com This is because the beta-amino acid structure is not recognized by many proteases, the enzymes that break down proteins. This increased stability makes them attractive candidates for the development of new drugs. researchgate.netmdpi.com
In medicinal chemistry, beta-alanine derivatives are being investigated for a wide range of therapeutic applications, including:
Anticancer Agents: Some N-aryl-beta-alanine derivatives have shown selective cytotoxicity against cancer cells, such as those in triple-negative breast cancer and glioblastoma. researchgate.net
Antimicrobial Agents: Derivatives of beta-alanine have been synthesized and evaluated for their activity against various bacteria and fungi, including drug-resistant strains. researchgate.netnih.gov
Neurological Applications: Certain beta-alanine derivatives have been explored for their potential in treating neurological conditions. researchgate.net
The research into N-(3-bromobenzyl)-beta-alanine and other N-substituted beta-amino acids is part of a broader effort to discover and develop new molecules with therapeutic potential. hilarispublisher.comontosight.ai The ability to systematically modify the structure of these compounds and study the effects of these modifications on their biological activity is a powerful approach in modern drug discovery. nih.gov
Below is a table summarizing some key beta-alanine derivatives and their areas of research:
| Derivative Name | Area of Research | Key Findings |
| N-aryl-beta-alanines | Anticancer, Antimicrobial | Selective cytotoxicity in cancer cells; activity against drug-resistant pathogens. researchgate.net |
| Beta-alanine betaine | Plant Biology, Osmoprotection | Acts as an osmoprotective compound in stress-tolerant plants. nih.govebi.ac.uk |
| Poly(β-peptoid)s | Biomaterials, Antimicrobial | N-substituted poly-β-alanines show promise as biocompatible and proteolytically stable materials. nih.govchinesechemsoc.org |
Synthetic Strategies for this compound and its Congeners
The synthesis of N-substituted β-amino acids, such as this compound, is a significant area of research due to their role as building blocks for peptidomimetics, functional polymers, and biologically active molecules. plos.orgnih.govresearchgate.net This article explores the primary synthetic methodologies for creating these structures, from general approaches to the specific synthesis and further functionalization of this compound.
Computational and Theoretical Investigations of N 3 Bromobenzyl Beta Alanine
Quantum Chemical Calculations and Spectroscopic Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and spectroscopic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For N-(3-bromobenzyl)-beta-alanine, DFT studies would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such calculations would also yield valuable information about its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability.
Despite the utility of these methods, specific DFT studies on this compound are not currently available in the scientific literature.
The flexibility of the this compound molecule, particularly around its single bonds, allows for the existence of various conformers. Conformational analysis aims to identify the stable conformations and the energy barriers between them. Understanding the rotational isomerism is essential as the biological activity of a molecule can be dependent on its specific three-dimensional shape.
A detailed conformational analysis of this compound, which would involve mapping its potential energy surface, has not been reported in published research.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful techniques for exploring the interactions of a molecule with its biological environment and for predicting its behavior over time.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding of a ligand (like this compound) to the active site of a protein target. The results of docking studies can provide insights into the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.
There are no published molecular docking studies specifically investigating the interaction of this compound with any biological target.
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. For this compound, MD simulations could be used to assess the stability of its potential complexes with biological targets, as predicted by molecular docking. These simulations can also reveal how the ligand and the protein adapt their conformations upon binding.
Specific molecular dynamics simulations for this compound are not found in the current body of scientific literature.
In Silico Bioactivity Prediction and Chemoinformatics
Chemoinformatics and in silico bioactivity prediction methods utilize computational models to forecast the biological activities and properties of molecules. These approaches can help in prioritizing compounds for further experimental testing. For this compound, these methods could be applied to predict its potential therapeutic applications or toxicity profile.
A search of the scientific literature did not yield any studies that have applied in silico bioactivity prediction or chemoinformatics tools specifically to this compound.
Chemical Similarity Assessment and Database Screening
A fundamental step in the computational analysis of a novel compound is to assess its similarity to existing molecules with known biological activities. This is often achieved through the calculation of various molecular descriptors and subsequent screening against large chemical databases. Quantitative Structure-Activity Relationship (QSAR) models are central to this process, as they correlate the chemical structure of a compound with its biological effects nih.govcreative-biostructure.comlongdom.org.
The process for this compound would involve calculating a range of molecular descriptors that encapsulate its physicochemical and structural properties. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and electronic descriptors. For a comparative analysis, a set of structurally related compounds would be selected.
A hypothetical chemical similarity assessment for this compound against a selection of similar compounds is presented in Table 1. The similarity is quantified using a hypothetical similarity index, where a value closer to 1 indicates a higher degree of similarity to the reference compound, this compound. Such an index is typically derived from the collective comparison of multiple molecular descriptors.
Database screening would then involve using the structural information of this compound as a query to search through large chemical libraries such as PubChem, ChEMBL, or commercial databases. This process aims to identify compounds with high structural similarity, which may in turn share similar biological activities.
Machine Learning Approaches for Activity Spectra Prediction (e.g., PASS)
Machine learning models are increasingly being used to predict the biological activity of chemical compounds. arabjchem.org One such tool is the Prediction of Activity Spectra for Substances (PASS) online web resource. researchgate.netresearchgate.net PASS analysis predicts a wide range of biological activities based on the structural formula of a compound. The prediction is based on the structure-activity relationships derived from a large training set of known bioactive compounds. researchgate.net
The output of a PASS prediction is a list of potential biological activities with two probabilities for each: Pa (probability to be active) and Pi (probability to be inactive). researchgate.net A higher Pa value suggests a greater likelihood that the compound exhibits the predicted activity. These predictions can help in prioritizing compounds for further experimental testing. researchgate.net
A hypothetical PASS prediction for this compound is presented in Table 2. The activities listed are for illustrative purposes and represent the type of output one would expect from such an analysis.
It is important to note that in silico predictions, such as those from PASS, are probabilistic and require experimental validation. However, they serve as a valuable initial screening tool to identify potential therapeutic applications and mechanisms of action for novel compounds like this compound.
Biological Activity Research of N 3 Bromobenzyl Beta Alanine Derivatives
In Vitro Biological Screening Paradigms
In vitro screening provides the foundational data for understanding the biological potential of a new chemical entity. For derivatives of N-(3-bromobenzyl)-beta-alanine, this involves a battery of tests to assess their effects on microbes, cancer cells, and specific enzyme systems.
The search for new antimicrobial agents is critical in an era of increasing drug resistance. While research specifically targeting this compound is limited, studies on broader classes of N-aryl-beta-alanine derivatives have been conducted. For example, a study investigating carbohydrazides of N-substituted β-amino acids, a class of compounds that can be derived from N-aryl-beta-alanines, found that these derivatives can exhibit a range of biological activities, including antibacterial and antifungal properties. researchgate.net However, a chemoinformatic analysis and in vitro evaluation of certain N-aryl-beta-alanine derivatives did not reveal significant antimicrobial action against Escherichia coli, Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, or Aspergillus Niger. researchgate.net This suggests that the antimicrobial potential of this compound derivatives would be highly dependent on the specific structural modifications made to the parent molecule.
| Antimicrobial Screening of Related N-Aryl-Beta-Alanine Derivatives |
| Finding |
| No significant antibacterial or antifungal activity was predicted or observed in vitro for the studied N-aryl-beta-alanine derivatives against a panel of bacteria and fungi. researchgate.net |
| Organisms Tested |
| Escherichia coli B-906, Staphylococcus aureus 209-P, Mycobacterium luteum B-91, Candida tenuis VKM Y-70, Aspergillus Niger F-1119. researchgate.net |
The development of novel anticancer agents is a primary focus of modern drug discovery. Derivatives of beta-alanine (B559535) have shown promise in this area. Research on N-aryl-beta-alanine derivatives has indicated potential as anticancer agents. For instance, studies on derivatives containing hydrazone and azole moieties have been evaluated for their anticancer properties. researchgate.net One investigation into N-aryl-β-alanine derivatives as potential anticancer agents for triple-negative breast cancer and glioblastoma in vitro models has been a subject of research. researchgate.net Another study on uracil-azole derivatives showed that compounds bearing a 4-bromo benzyl (B1604629) group exhibited antiproliferative activity. nih.gov Specifically, a uracil-imidazole derivative with a 4-bromobenzyl substituent was synthesized and evaluated. nih.gov While the position of the bromine atom differs, this finding suggests that the presence of a bromobenzyl group can be compatible with cytotoxic activity against cancer cell lines.
| Antiproliferative Activity of a Related Bromobenzyl Derivative |
| Compound |
| 3-methyl-1-(4-bromo benzyl)-6-(H1-imidazole-1-yl) pyrimidine- 2,4-(H1, H3) dione. nih.gov |
| Finding |
| This compound, featuring a bromobenzyl moiety, was among a series of uracil-azole derivatives synthesized and evaluated for cytotoxic activity. nih.gov |
The ability of small molecules to modulate the activity of specific enzymes is a key mechanism for many therapeutic drugs. While direct studies on this compound are not available, research into related structures offers some insights. For example, various heterocyclic derivatives are known to interact with enzymes like cholinesterases, which are important targets in neurodegenerative diseases. A study on tacrine (B349632) derivatives, which are known cholinesterase inhibitors, explored the effects of N-substitution on inhibitory activity. mdpi.com Although structurally distinct from this compound, this highlights that the nature of the N-substituent is a critical determinant of enzyme inhibition. Furthermore, a study on notopterol (B1679982) derivatives investigated their potential as triple inhibitors of AChE, BACE1, and GSK3β, enzymes implicated in Alzheimer's disease. acs.org
Beta-alanine is a rate-limiting precursor in the biosynthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant physiological roles, including antioxidant and pH-buffering functions in muscle and brain tissue. mdpi.comnih.gov The introduction of a 3-bromobenzyl group onto the nitrogen of beta-alanine would likely alter its recognition and utilization by carnosine synthase, the enzyme responsible for carnosine production. It is plausible that this compound could act as an antagonist or a weak partial agonist at the beta-alanine binding site of this enzyme, thereby modulating intracellular carnosine levels. Such modulation could have downstream effects on cellular responses to oxidative stress and pH changes. nih.gov Further research is needed to determine the precise impact of this derivative on the carnosine synthesis pathway.
Cellular and Subcellular Activity Assessments In Vitro
Beyond isolated biological targets, it is crucial to understand how a compound affects whole cells.
The influence of a compound on fundamental cellular processes such as cell cycle progression and apoptosis is a key indicator of its potential as a therapeutic agent, particularly in cancer research. Studies on related compounds provide some clues. For instance, some anticancer agents can induce cell cycle arrest, preventing cancer cells from dividing. researchgate.net It is conceivable that this compound derivatives, if they possess antiproliferative activity, might exert their effects by interfering with the cell cycle. Additionally, the induction of apoptosis, or programmed cell death, is a desirable characteristic for an anticancer drug. The potential for this compound derivatives to induce apoptosis would be a critical area of investigation.
Protein-Ligand Binding Affinity Determination
It is important to note that the following data pertains to derivatives of this compound and not the specific compound itself. The presented findings on related structures offer a glimpse into the potential protein interactions of this chemical family.
The affinity of a ligand for its protein target is a crucial determinant of its pharmacological activity. Various studies have explored the protein-ligand binding affinities of N-aryl-beta-alanine derivatives, some of which include a bromobenzyl moiety, against different protein targets.
One area of investigation has been their potential as enzyme inhibitors. For instance, derivatives of 3-phenyl-β-alanine have been synthesized and evaluated as inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in conditions like glaucoma and certain cancers. mdpi.com A series of 3-phenyl-β-alanine 1,3,4-oxadiazole (B1194373) hybrids demonstrated inhibitory activity against CA-II, with IC50 values ranging from 12.1 to 53.6 µM for the most active compounds. mdpi.com Molecular docking studies suggested that these compounds bind at the entrance of the enzyme's active site, forming hydrogen bonds with key amino acid residues such as Thr199, Thr200, and Gln92. mdpi.com
Another study focused on novel N-substituted aminobenzamide derivatives as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. dovepress.com While not direct this compound analogs, this research highlights the potential of beta-alanine scaffolds in enzyme inhibition.
Furthermore, research into compounds targeting the metabotropic glutamate (B1630785) 2 receptor (mGluR2) has involved the synthesis of 2,3-dihydro-1H-1,5-benzodiazepin-2-ones. rsc.org Some of these compounds, designed as potential imaging agents, were found to be non-competitive antagonists of mGluR2 with nanomolar affinity. rsc.org
A derivative of anle138b (B560633), which contains a 3-bromophenyl group, has been shown to interact with aggregate forms of α-synuclein with a dissociation constant (Kd) of 190 ± 120 nM. mdpi.com This indicates a moderate binding affinity for this pathological protein aggregate involved in neurodegenerative diseases like Parkinson's. mdpi.com
Table 1: Protein-Ligand Binding Affinity of Selected this compound Derivatives and Related Compounds
| Compound/Derivative Class | Target Protein | Binding Affinity (IC50/Kd) | Reference |
| 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids | Carbonic Anhydrase II (CA-II) | 12.1 - 53.6 µM | mdpi.com |
| Anle138b derivative (contains 3-bromophenyl) | α-synuclein aggregates | Kd: 190 ± 120 nM | mdpi.com |
| 2,3-dihydro-1H-1,5-benzodiazepin-2-ones | Metabotropic Glutamate 2 Receptor (mGluR2) | 89 - 133 nM (IC50) | rsc.org |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Kd (dissociation constant) is a measure of the affinity of a ligand for a protein; a smaller Kd indicates a higher affinity.
Preclinical In Vivo Studies in Animal Models (excluding human clinical trials)
The following section details preclinical in vivo studies conducted on derivatives of this compound in animal models. These findings provide preliminary evidence of their potential therapeutic effects but are not directly transferable to this compound itself.
Preclinical in vivo studies are essential for evaluating the efficacy and pharmacological properties of new chemical entities in a living organism before they can be considered for human trials. Several studies have investigated the effects of this compound derivatives in various animal models.
In the context of neurodegenerative diseases, anle138b, a compound containing a 3-bromophenyl group, has demonstrated significant therapeutic potential in mouse models of α-synuclein and prion diseases. mdpi.com Administration of anle138b strongly inhibited the formation of pathological protein oligomers and neuronal degeneration, leading to improved survival rates in these models. mdpi.com Furthermore, in mouse models of Parkinson's disease and multiple system atrophy, treatment with anle138b reduced the deposition of protein aggregates in the brain and improved motor function, even when the treatment was initiated after the onset of symptoms. mdpi.com
Radiolabeled derivatives are also being developed for in vivo imaging. A fluorine-18 (B77423) labeled version of anle138b has been synthesized for potential use in positron emission tomography (PET) to image α-synuclein aggregates in animal models. mdpi.comresearchgate.net
In the field of oncology, while direct in vivo data for this compound is scarce, studies on related structures are informative. For instance, N-aryl-β-alanine derivatives have been evaluated for their anticancer properties in vitro. researchgate.net Preclinical evaluation of radiolabeled low-molecular-weight compounds for targeted radiopharmaceutical therapy of prostate cancer has included derivatives with a 4-bromobenzyl moiety. snmjournals.org These studies in mouse models have shown that such compounds can be used for targeted therapy, demonstrating dose-dependent inhibition of tumor growth. snmjournals.org
Table 2: Summary of Preclinical In Vivo Studies on this compound Derivatives and Related Compounds
| Compound/Derivative | Animal Model | Key Findings | Reference |
| Anle138b (contains 3-bromophenyl) | Mouse models of α-synuclein and prion diseases | Inhibited oligomer formation, reduced neuronal degeneration, improved survival. | mdpi.com |
| Anle138b (contains 3-bromophenyl) | Mouse models of Parkinson's disease and multiple system atrophy | Reduced protein aggregate deposition, improved motor function. | mdpi.com |
| Radiolabeled 4-bromobenzyl derivatives | Mouse models of prostate cancer | Dose-dependent tumor growth inhibition in targeted radiopharmaceutical therapy. | snmjournals.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituents on Biological Activity Profiles
The specific arrangement and nature of substituents on a core scaffold are fundamental to its biological activity, influencing everything from binding affinity and selectivity to metabolic stability.
The presence and position of a halogen atom, such as bromine, on an aromatic ring is a well-established strategy in medicinal chemistry to modulate pharmacological activity. Research on analogous structures indicates that the bromine atom in the meta-position (position 3) of the benzyl (B1604629) ring is not arbitrary. In studies of N-benzylated tryptamines, which are structurally related, the position of the bromine atom was found to be critical for receptor affinity. Specifically, an N-3-bromobenzyl derivative displayed a significantly higher affinity for the 5-HT₂A receptor than its 4-bromo (para) counterpart. acs.org This suggests that the meta-positioning of the bromine in N-(3-bromobenzyl)-beta-alanine is likely optimized for a specific steric and electronic interaction within a target's binding pocket.
Furthermore, halogen-based substituents on benzyl groups have been shown to confer not only potency but also selectivity. In a study on metalloaminopeptidase inhibitors, installing halogen-based benzyl substituents resulted in significantly more potent inhibitors for alanyl aminopeptidase (B13392206) (APN) compared to leucine (B10760876) aminopeptidases (LAPs). mdpi.com The functionalization of the aromatic ring of N-aryl-β-alanines with bromine has also been noted to have a positive impact on the inhibitory activity against carbonic anhydrase. ktu.edu
| Compound | Receptor | Affinity (Ki, nM) | Source |
|---|---|---|---|
| N-3-bromobenzyl Tryptamine Analog | 5-HT2A | 1.48 | acs.org |
| N-4-bromobenzyl Tryptamine Analog | 5-HT2A | 11.2 | acs.org |
The N-benzyl group is a privileged scaffold in drug discovery, often serving as a crucial pharmacophore that enhances potency and facilitates key interactions with biological targets. In phenethylamine-based compounds, the addition of an N-benzyl moiety has been shown to confer "exceptionally high potency". acs.org This enhancement is believed to stem from the group's ability to engage in favorable interactions, such as with specific amino acid residues like phenylalanine within a receptor's active site. acs.org
This principle is observed across different target classes. For instance, N-benzyl triazole fragments are considered to play a "crucial role" in the anti-cholinesterase activity of certain coumarin (B35378) derivatives. nih.gov Similarly, studies on metalloaminopeptidase inhibitors demonstrated that N-benzylation was favorable for activity, with substituted N-benzyl compounds being more potent inhibitors than their non-benzylated counterparts. mdpi.com The active site of enzymes like alanine-glyoxylate aminotransferase (AGT) has also been shown to tolerate various substituents on the phenyl ring of benzyl-containing ligands, with these modifications often improving binding potency. nih.gov
| Compound Series | Effect of N-Benzylation | Potency Increase (Fold) | Target | Source |
|---|---|---|---|---|
| Phosphinic Pseudopeptides | Favorable | 2–13 | Barley Seeds LAP | mdpi.com |
The beta-alanine (B559535) backbone provides a flexible and versatile scaffold that can be crucial for orienting the other pharmacophoric elements of the molecule for optimal target engagement. The introduction of a beta-alanine moiety into a molecule has been shown to dramatically improve binding affinity. In one study on CD73 inhibitors, the addition of a beta-alanine group to a lead compound resulted in a five-fold increase in potency. nih.gov This suggests that the beta-alanine structure provides an ideal linker length and conformational flexibility, allowing the molecule to adopt a more favorable binding pose.
Modifications to this backbone represent a key strategy for SAR exploration. For example, N-substituted β-alanines can undergo cyclization to form new heterocyclic structures, such as 1-aryl-5-oxo-3-pyrrolidinecarboxylic acids, which opens avenues to explore different chemical spaces and potentially new biological activities. ktu.edu
| Compound Modification | Effect on Potency | Target | Source |
|---|---|---|---|
| Addition of a beta-alanine moiety | 5-fold increase in potency | CD73 Inhibitors | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. uninsubria.itanalchemres.org These models are developed by calculating molecular descriptors (which quantify physicochemical properties like size, shape, and electronic features) and using statistical methods, such as Multiple Linear Regression (MLR), to find a predictive relationship. researchgate.netnih.gov
While no specific QSAR models have been published for this compound itself, this approach is highly applicable to this class of compounds. A QSAR study would allow researchers to systematically explore the impact of various substituents on the benzyl ring or modifications to the beta-alanine backbone. By creating a robust and validated model, the biological activity of novel, yet-to-be-synthesized analogs could be predicted, helping to prioritize the most promising candidates for synthesis and testing, thereby streamlining the drug discovery process. uninsubria.it
Fragment-Based Approaches in SAR Derivation
Fragment-Based Drug Design (FBDD) has become a powerful strategy in modern drug discovery, offering a complementary approach to traditional high-throughput screening. openaccessjournals.comnih.gov The methodology begins by screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. openaccessjournals.comfrontiersin.org These initial hits then serve as starting points for building more potent and selective lead compounds through a process of fragment growing, linking, or optimization. nih.govfrontiersin.org
The structure of this compound lends itself well to a fragment-based analysis. The molecule can be deconstructed into its key components: the "3-bromobenzyl" group and the "beta-alanine" group. In a hypothetical FBDD program, libraries of substituted benzyl fragments and various amino acid fragments could be screened independently to map their interactions within the target's binding site. unipa.it This process allows for a deep understanding of the SAR for each part of the molecule. The most promising fragments can then be chemically linked to reconstruct the lead compound, this compound, or to design novel analogs with improved properties. This rational, piece-by-piece approach is highly efficient for exploring the chemical space around a target. frontiersin.org
Mechanistic Investigations into the Biological Actions of N 3 Bromobenzyl Beta Alanine
Identification of Molecular and Cellular Targets
There is no available scientific literature that identifies the specific molecular or cellular targets of N-(3-bromobenzyl)-beta-alanine.
Elucidation of Biochemical Pathway Modulation
No studies have been published that elucidate how this compound may modulate any biochemical pathways.
Characterization of Binding Modes (e.g., Orthosteric, Allosteric)
There is no information available to characterize the binding mode of this compound to any potential biological target.
Applications of N 3 Bromobenzyl Beta Alanine As a Chemical Probe and Research Tool
Development of Activity-Based Probes (ABPs)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to monitor the functional state of enzymes within complex biological systems. nih.govrsc.org This technique employs activity-based probes (ABPs), which are chemical tools designed to covalently label active enzymes. mdpi.comresearchgate.net An ABP typically consists of three key components: a recognition element that directs the probe to a specific enzyme or enzyme family, a reactive group (or "warhead") that forms a covalent bond with a residue in the enzyme's active site, and a reporter tag (like a fluorophore or biotin) for detection and analysis. mdpi.comresearchgate.net
While direct examples of N-(3-bromobenzyl)-beta-alanine being used as a complete ABP are not prominent in the literature, its structural characteristics make it an excellent candidate for the recognition element of such probes. As a derivative of β-alanine, it is a peptidomimetic, a class of compounds that mimics the structure of peptides and can be designed to interact with the binding sites of enzymes, particularly proteases. mdpi.orgnih.gov The N-substituted benzyl (B1604629) group can provide the necessary hydrophobic and steric properties to fit into the substrate-binding pockets of target enzymes. mdpi.org
The development of such a probe would involve chemically modifying the this compound scaffold to include a reactive warhead and a reporter tag. The bromobenzyl moiety itself could be leveraged for further chemical modification or could play a direct role in the specific recognition of the target enzyme's active site. The design of ABPs is a modular process, and N-(substituted)-β-amino acids serve as versatile synthons, or building blocks, for creating diverse probes to target various enzymes. researchgate.net
Utilization in Biochemical Assays and Screening Platforms
This compound and its analogs, particularly 3-(4-bromophenyl)-β-alanine, have been utilized as key components in the construction of combinatorial libraries for high-throughput screening (HTS). acs.orgbiorxiv.org HTS allows for the rapid testing of thousands of chemical compounds to identify "hits" that modulate the activity of a biological target, such as an enzyme or receptor. eddc.sg
A notable application is in the one-bead-one-compound (OBOC) combinatorial library technology, which facilitates the generation and screening of vast libraries of small molecules. nih.gov In this context, a closely related compound, 3-(4-bromophenyl)-β-alanine, was incorporated into a cleavable linker used to attach library compounds to the solid support (beads). ucdavis.edu The bromine atom is particularly useful in this application as it generates a unique isotopic doublet pattern during mass spectrometry analysis. ucdavis.edu This characteristic signature simplifies the structural identification of the active compounds isolated from the screening process. ucdavis.edu
The general workflow for using such libraries in screening assays involves:
Library Synthesis: A large, diverse library of small molecules is synthesized, with each bead holding a unique compound. Derivatives like N-Fmoc-3-(4-bromophenyl)-β-alanine are used as building blocks in this solid-phase synthesis. ucdavis.edu
Screening: The library is screened against a biological target, for instance, a protein of interest, to identify beads that exhibit binding. nih.gov
Hit Identification: The "hit" beads are isolated, and the attached compound is cleaved off for structural analysis, often by mass spectrometry, where the bromine signature from the linker proves advantageous. ucdavis.edu
This approach has been successfully used to discover novel ligands for various protein targets, demonstrating the utility of brominated β-alanine derivatives in facilitating efficient drug discovery and biochemical screening. nih.govnih.gov
Table 1: Application of Brominated β-Alanine Derivatives in Screening Libraries
| Application Context | Compound Derivative Used | Role of Compound | Key Advantage | Reference(s) |
| One-Bead One-Compound (OBOC) Library | 3-(4-bromophenyl)-β-alanine | Component of a cleavable linker | Provides a unique mass spectrometry signature (isotopic doublet) for easy identification of "hit" compounds. | ucdavis.edu |
| OBOC Small Molecule Library Synthesis | N-Fmoc-3-(4-bromophenyl)-β-alanine | Building block for library construction | Enables incorporation into solid-phase synthesis workflows for creating diverse chemical libraries. | ucdavis.edu |
| Library-Against-Library Screening | 3-(4-bromophenyl)-β-alanine | Component of a cleavable linker on a small molecule library | Facilitates the identification of small molecule-protein interactions on a large scale. | nih.gov |
As a Building Block for Biomimetic Scaffolds and Functional Materials
This compound is a valuable monomer for the synthesis of poly(β-peptoid)s, a class of polymers that mimic the structure of natural polypeptides. chinesechemsoc.org These synthetic polymers are resistant to proteolytic degradation, a significant advantage over their natural peptide counterparts, making them excellent candidates for developing stable biomimetic scaffolds and functional materials. chinesechemsoc.org
The synthesis of these materials is often achieved through the ring-opening polymerization of N-substituted β-alanine N-carboxyanhydrides (β-NNCAs) or N-thiocarboxyanhydrides (β-NNTAs). chinesechemsoc.orgmdpi.com In this process, a monomer like this compound would first be converted into its corresponding β-NNCA or β-NNTA. This activated monomer can then be polymerized to create long poly(β-peptoid) chains where the 3-bromobenzyl group is a repeating side chain. chinesechemsoc.org
The properties of the resulting polymer can be tuned by the choice of the N-substituent. The 3-bromobenzyl group on this compound imparts specific characteristics to the polymer, such as:
Hydrophobicity: Influencing how the polymer folds and assembles in aqueous environments.
Aromaticity: Allowing for π-π stacking interactions, which can stabilize secondary structures and promote self-assembly into well-ordered materials. mdpi.com
Chemical Handle: The bromine atom can serve as a reactive site for post-polymerization modification, allowing for the attachment of other functional groups, cross-linking of polymer chains, or grafting onto surfaces. researchgate.netnsf.gov
Research on similar monomers, such as N-(4-fluorobenzyl)-β-alanine, has shown that polymers with halogenated benzyl side chains can be synthesized with controlled molecular weights and used to create functional materials, including those with antibacterial properties. chinesechemsoc.org Therefore, this compound serves as a versatile building block for creating a new generation of functional polymers and biomimetic scaffolds with tailored properties for applications in materials science and regenerative medicine.
Future Directions in N 3 Bromobenzyl Beta Alanine Research
Exploration of Novel Synthetic Pathways and Analog Libraries
The exploration of novel synthetic pathways is fundamental to advancing the study of N-(3-bromobenzyl)-beta-alanine. Current synthetic methods for N-substituted beta-alanines often involve the Michael addition of amines to α,β-unsaturated carbonyl compounds or the reductive amination of β-aldehydo esters. researchgate.net Future research could focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. For instance, the application of solid-phase synthesis methodologies, which have been successfully used for generating libraries of peptidomimetics containing chiral 3-aryl β-amino acids, could be adapted for this compound. acs.org This approach would facilitate the rapid generation of a diverse library of analogs.
The creation of analog libraries is a critical step in structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound, researchers can probe the chemical space around this scaffold to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. Key modifications could include:
Substitution on the aromatic ring: Introducing various substituents at different positions on the benzyl (B1604629) ring to modulate electronic and steric properties.
Modification of the beta-alanine (B559535) backbone: Introducing substituents at the α and β positions of the alanine (B10760859) moiety to influence conformation and metabolic stability.
Alteration of the linker: Varying the length and nature of the linkage between the benzyl group and the nitrogen atom.
The synthesis of N,N-disubstituted β-amino acids and their derivatives with various heterocyclic fragments has been reported, showcasing the versatility of the β-amino acid scaffold for creating diverse chemical entities. researchgate.net Similar strategies can be employed for this compound to build extensive analog libraries for biological screening.
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds. For this compound, advanced computational approaches can be employed to guide the design of new analogs and to understand their mechanism of action at a molecular level.
In Silico Screening and Predictive Modeling:
Chemoinformatics and machine learning algorithms can be used to predict the biological activity profiles of this compound analogs. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the chemical structures of the analogs and their biological activities. For instance, a study on N-aryl-β-alanine derivatives utilized in silico methods to predict potential biological activities, which were then verified experimentally. researchgate.net Similar approaches can be applied to a virtual library of this compound derivatives to prioritize the synthesis of the most promising candidates.
Molecular Docking and Dynamics Simulations:
Molecular docking studies can predict the binding modes of this compound and its analogs to specific biological targets. researchgate.net By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, researchers can rationally design modifications to improve binding affinity and selectivity. For example, computational docking has been used to explore the interactions of imidazole (B134444) derivatives with their target proteins. nih.gov Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding.
The table below summarizes some of the computational tools that can be applied in the future research of this compound.
| Computational Technique | Application in this compound Research |
| QSAR Modeling | Predict biological activities of novel analogs based on their chemical structure. |
| Pharmacophore Modeling | Identify the essential structural features required for biological activity. |
| Molecular Docking | Predict the binding orientation and affinity of analogs to biological targets. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-target complex over time. |
| ADME/T Prediction | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new analogs. |
Discovery of Untapped Biological Activities and Mechanisms
While the full biological activity spectrum of this compound remains largely unexplored, the broader class of β-amino acids and their derivatives are known to possess a wide range of pharmacological properties. hilarispublisher.com These include antimicrobial, antifungal, and anticancer activities. hilarispublisher.com This suggests that this compound could harbor significant, yet undiscovered, biological potential.
Future research should focus on high-throughput screening of this compound and its analog libraries against a diverse panel of biological targets. This could unveil novel activities in areas such as:
Oncology: Given that some N-substituted β-amino acid derivatives have shown anticancer properties, exploring the effects of this compound on various cancer cell lines is a logical next step.
Infectious Diseases: The potential for antibacterial and antifungal activities, as seen in other β-amino acid derivatives, warrants investigation. researchgate.net
Neuroscience: The structural resemblance to neurotransmitters and other neuroactive compounds suggests that this compound could have effects on the central nervous system.
Metabolic Diseases: The role of β-alanine in metabolism is well-established, and derivatives could potentially modulate metabolic pathways. bio-rad.com
Once a promising biological activity is identified, elucidating the underlying mechanism of action will be crucial. This will involve a combination of biochemical assays, cell-based studies, and target identification techniques to pinpoint the molecular targets and pathways modulated by the compound.
Design of Next-Generation Chemical Probes and Research Tools
The unique structure of this compound makes it an attractive scaffold for the development of chemical probes. These probes are invaluable tools for studying biological processes, identifying new drug targets, and validating the mechanism of action of bioactive molecules. Unnatural amino acids are increasingly used as chiral building blocks and molecular scaffolds in the design of such tools. sigmaaldrich.com
The presence of the bromine atom on the benzyl ring provides a handle for further chemical modification. For instance, it can be functionalized with reporter groups such as fluorophores or biotin (B1667282) for visualization and pull-down experiments, respectively. The development of diverse chemical probes often involves high-throughput synthesis approaches. whiterose.ac.uk
Furthermore, the N-(3-bromobenzyl) moiety itself has been incorporated into chemical probes. For example, a linker containing a 3-bromo benzyl group has been used in the synthesis of activity-based probes. This highlights the utility of this particular structural motif in probe design.
Future efforts in this area could involve the design and synthesis of:
Affinity-based probes: By attaching a reactive group, this compound can be converted into a probe that covalently labels its biological target, facilitating target identification.
Fluorescent probes: The incorporation of a fluorophore would allow for the visualization of the compound's distribution and localization within cells and tissues.
Photoaffinity probes: The introduction of a photolabile group would enable the light-induced covalent cross-linking of the probe to its target, providing a powerful method for target identification.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-bromobenzyl)-beta-alanine, and how are intermediates characterized?
- Methodology : A common approach involves nucleophilic substitution between 3-bromobenzyl chloride and beta-alanine. Beta-alanine’s primary amine reacts with the benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-substituted derivative. Intermediate purity is verified via TLC and HPLC, while structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Protect competing functional groups (e.g., beta-alanine’s carboxylic acid) using tert-butyl esters to avoid side reactions. Monitor reaction progress at 50–60°C for 12–24 hours .
Q. How is the stability of this compound assessed under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 3–9) and incubating at 25°C, 40°C, and 60°C. Degradation is tracked via UV-Vis spectroscopy (220–300 nm) and HPLC with C18 columns. Mass spectrometry identifies degradation products (e.g., hydrolysis to beta-alanine and 3-bromobenzyl alcohol) .
- Key Considerations : Use argon or nitrogen to minimize oxidative degradation during storage .
Advanced Research Questions
Q. What experimental designs are optimal for studying the pharmacokinetics of this compound in vivo?
- Methodology : Use a randomized, double-blind, placebo-controlled parallel design (as in ). Administer the compound orally or intravenously to rodent models, with blood/tissue sampling at intervals (0–24 hrs). Quantify plasma concentrations via LC-MS/MS. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate bioavailability, clearance, and tissue distribution .
- Challenges : Address interspecies metabolic differences (e.g., cytochrome P450 activity) and potential interactions with endogenous amino acid transporters .
Q. How can researchers resolve contradictions in reported bioactivity data for brominated benzyl-beta-alanine derivatives?
- Methodology : Perform meta-analyses of existing studies, focusing on variables like dosage, cell lines, and assay conditions. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from variations in ATP concentrations (competitive vs. non-competitive assays). Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Case Study : In , N-(3-bromobenzyl) noscapine showed tubulin-binding activity, but structural analogs may require tailored assays to confirm specificity .
Q. What strategies mitigate off-target effects when studying this compound in neuronal models?
- Methodology : Use CRISPR/Cas9 to knock out candidate receptors (e.g., GABA₃ or glycine transporters) in neuronal cell lines. Compare calcium flux or patch-clamp electrophysiology data between wild-type and knockout models. Pair with molecular docking simulations to predict binding sites .
- Key Insight : Beta-alanine derivatives may compete with endogenous neurotransmitters like taurine, necessitating dose-response curves to distinguish primary vs. secondary effects .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
